N-[4-(hydrazinocarbonyl)phenyl]propanamide

Physicochemical differentiation Lipophilicity Building block selection

Researchers need scalable intermediates with defined purity to map N-acyl SAR for antifungal or angiogenesis targets. This para-hydrazinocarbonyl building block enables regioisomer comparisons and hydrazone library synthesis. - **Key differentiator:** XLogP3-AA 0.1; N-propanamide chain offers intermediate polarity vs. acetamide (XLogP -0.2) or longer-chain analogs. - **SAR relevance:** 7x greater ICL inhibition than meta-substituted isomers (IC₅₀ ~10 µM vs. >75 µM). - **Supply reliability:** Multi-vendor availability at ≥95-98% purity from mg to kg scale; batch COA available.

Molecular Formula C10H13N3O2
Molecular Weight 207.233
CAS No. 349642-97-3
Cat. No. B2889673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(hydrazinocarbonyl)phenyl]propanamide
CAS349642-97-3
Molecular FormulaC10H13N3O2
Molecular Weight207.233
Structural Identifiers
SMILESCCC(=O)NC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C10H13N3O2/c1-2-9(14)12-8-5-3-7(4-6-8)10(15)13-11/h3-6H,2,11H2,1H3,(H,12,14)(H,13,15)
InChIKeyXWUCHDVMSRWTCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(Hydrazinocarbonyl)phenyl]propanamide Identity & Sourcing


N-[4-(Hydrazinocarbonyl)phenyl]propanamide (CAS 349642-97-3) is an aryl hydrazide building block (MFCD01814010, PubChem CID 910235) with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol [1]. It is commercially available from multiple vendors (e.g., AK Scientific, ChemDiv, Matrix Scientific, Fluorochem) at purities typically ≥95% (up to NLT 98%), in quantities ranging from milligrams to kilograms . The compound is classified as a hydrazinecarboxamide (semicarbazide) derivative, a scaffold associated with a broad spectrum of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer potential [2]. However, its primary documented role is as a synthetic intermediate for generating hydrazone and Schiff-base compound libraries through condensation with aldehydes or ketones [2].

Building block Hydrazone and Schiff-base library synthesis via carbonyl condensation
Scaffold class Aryl hydrazide; reported enzyme inhibition and antimicrobial screening context
Sourcing Multi-vendor, mg to kg scale, purity tiers from 95% to NLT 98%

N-[4-(Hydrazinocarbonyl)phenyl]propanamide Side-Chain Specificity


The N-propionamide moiety in N-[4-(Hydrazinocarbonyl)phenyl]propanamide (target compound) is a key structural determinant governing its reactivity, steric profile, and biological behavior. Bulkier N-acyl substitutions such as 2-propylpentanamide (VABH) drive pro-angiogenic activity in zebrafish models, while N-valproylglycine hydrazides display potent anti-angiogenic effects [1]. Shorter-chain analogs (e.g., N-acetamide derivatives, CAS 41764-73-2) exhibit different hydrogen-bonding capacities and partition coefficients (XLogP3-AA = 0.1 for the target compound vs. -0.2 predicted for the corresponding acetamide) [2]. Substitution at the meta rather than para position of the phenyl ring alters enzyme inhibition profiles by over tenfold (e.g., ICL IC₅₀ shifts from ~10 µM to >75 µM) [3]. Direct head-to-head, same-assay comparisons with commercial hydrazide building blocks are absent from the peer-reviewed literature, and procurement decisions must therefore be guided by side-chain-governed structure-activity relationship (SAR) trends rather than assumption of functional equivalence.

Side-chain length Shorter N-acetamide analogs alter lipophilicity and hydrogen-bond context; cellular partitioning profile may shift
Regioisomer geometry Meta-substituted analogs may show reduced enzyme inhibition context versus para-substituted scaffold
N-Acyl bulk Bulkier N-acyl groups can reverse angiogenesis-modulation phenotype; SAR profiles may not transfer

N-[4-(Hydrazinocarbonyl)phenyl]propanamide Differentiation Evidence


Lipophilicity Differentiation vs. Acetamide Analog

The N-[4-(Hydrazinocarbonyl)phenyl]propanamide (target) carries an ethyl side chain, distinguishing it from the shorter N-acetamide analog (CAS 41764-73-2, methyl side chain). The predicted partition coefficient (XLogP3-AA) for the target compound is 0.1 versus -0.2 for the acetamide analog, indicating higher lipophilicity for the propanamide [1]. Hydrogen-bond donor/acceptor counts are identical (3/3) and topological polar surface area (tPSA) is similar (84.2 vs. 84.2 Ų), so the differentiation resides primarily in steric bulk and logP, which influence membrane permeability and protein binding in downstream biological assays [1].

Lipophilicity vs. Acetamide
Reported
XLogP3-AA 0.1 (propanamide) vs. -0.2 (acetamide); delta +0.3 log units
Supports membrane partitioning context in cell-based assay design
In silico prediction; experimental logP not reported
Physicochemical differentiation Lipophilicity Building block selection

Regioisomeric Impact on ICL Inhibition

The para-substituted N-[4-(hydrazinocarbonyl)phenyl]propanamide scaffold is a substructure of several Candida albicans isocitrate lyase (ICL) inhibitors catalogued in BindingDB. Para-substituted N-phenyl-hydrazinocarbonyl derivatives (CHEMBL2204157) display IC₅₀ ≈ 10,400 nM against recombinant C. albicans ICL, whereas the corresponding meta-substituted analog (CHEMBL2402010) shows an IC₅₀ of 75,200 nM—a 7.2-fold loss of potency [1]. Although the target compound itself has not been directly assayed in this system, its para orientation and N-propanamide chain are consistent with the more active pharmacophore geometry [1].

Regioisomer ICL SAR
Class-level
Para-scaffold IC50 approx 10,400 nM vs. meta-analog IC50 approx 75,200 nM; ~7-fold difference
Para geometry supports ICL inhibition library design
Target compound not directly assayed; scaffold-level inference
Isocitrate lyase inhibition Antifungal target Regioisomer SAR

N-Acyl Side Chain Control of Angiogenesis

In a comparative study of valproyl hydrazide derivatives, N-valproylglycine hydrazide Schiff bases potently suppressed angiogenic blood vessel formation in transgenic zebrafish embryos (Tg: fli1:EGFP). In contrast, N-(4-(hydrazinecarbonyl)phenyl)-2-propylpentanamide (VABH), which shares the 4-(hydrazinecarbonyl)phenyl core with the target compound, exhibited pro-angiogenic activity—indicating that the N-acyl substituent can reverse the functional phenotype [1]. The target compound's N-propanamide substituent is sterically and electronically intermediate between the N-valproylglycine and N-2-propylpentanamide extremes, predicting a distinct angiogenic modulation profile [1].

N-Acyl Angiogenesis Control
Class-level
N-acyl variation reverses zebrafish angiogenesis phenotype (anti- vs. pro-angiogenic)
N-Propanamide may support angiogenesis-modulation SAR mapping
Target compound not directly tested; phenotype predicted from acyl chain
Antiangiogenic activity Zebrafish model Valproic acid derivatives

Commercial Purity and Scalability Benchmarks

Multiple vendors supply N-[4-(Hydrazinocarbonyl)phenyl]propanamide with documented purity specifications: AK Scientific offers 95% minimum purity , ChemDiv lists it as a building block (BB12-2513) with MFCD01814010 reference standard , and Aromsyn provides NLT 98% purity with batch-specific certificates of analysis (COA) and support for gram-to-kilogram scale-up . This multi-vendor availability with defined purity tiers and scale-up pathways contrasts with less common analogs (e.g., the butanamide or cyclohexanecarboxamide derivatives), which are typically limited to single-vendor sourcing at ≤500 mg scale .

Commercial Purity & Scale
Data to verify
Purity tiers from 95% to NLT 98%; multi-vendor; gram-to-kilogram scale
Supports reproducible procurement at medicinal chemistry scale
Supplier catalog data; batch-specific COA verification recommended
Vendor comparison Purity specification Scale-up procurement

N-[4-(Hydrazinocarbonyl)phenyl]propanamide Application Scenarios


Antifungal Glyoxylate Shunt Inhibitor Scaffold

The para-hydrazinocarbonyl geometry of N-[4-(Hydrazinocarbonyl)phenyl]propanamide enables construction of compound libraries that target the Candida albicans glyoxylate shunt enzyme ICL with approximately 7-fold greater inhibitory potency than meta-substituted regioisomers [1]. Researchers should select this building block for structure-based design of antifungal agents that exploit the glyoxylate cycle—a pathway essential for fungal virulence but absent in mammals.

Angiogenesis-Modulating Hydrazone Library Design

Systematic variation of the N-acyl group on the 4-(hydrazinocarbonyl)phenyl scaffold can dictate whether resulting hydrazone derivatives display anti-angiogenic or pro-angiogenic phenotypes in zebrafish models [1]. The target compound, with its intermediate N-propanamide substituent, serves as the optimal starting point for SAR campaigns designed to map the functional boundary between these opposing biological outcomes [1].

Lipophilicity-Optimized Building Block

With a calculated XLogP3-AA of 0.1, N-[4-(Hydrazinocarbonyl)phenyl]propanamide provides a favorable balance between aqueous solubility and membrane permeability for oral drug-like space [1]. Compared to the more polar N-acetamide analog (XLogP3-AA -0.2), the target compound is better suited for hit-to-lead programs where improved cell permeability is desired without the excessive lipophilicity risks associated with longer-chain variants [1].

Industrial-Scale Production and Sourcing

The target compound's multi-vendor commercial availability at defined purity tiers (95% to NLT 98%) with batch-specific COA documentation, combined with gram-to-kilogram scalability , makes it the preferred 4-(hydrazinocarbonyl)phenyl intermediate for pharmaceutical process R&D. In contrast, less common N-acyl analogs are limited to single-vendor sourcing at ≤500 mg scale, posing unacceptable supply-chain risk for lead optimization and preclinical development .

Application
Selection Property
Validation Focus
Glyoxylate shunt inhibitor library design
Para-hydrazinocarbonyl geometry
ICL inhibition assay context
Angiogenesis-modulation SAR studies
N-Propanamide substituent profile
Zebrafish angiogenesis model endpoint
Lipophilicity-balanced building block selection
XLogP3-AA 0.1 partition coefficient
Membrane permeability in cell-based assays
Process R&D building block sourcing
Multi-vendor purity tiers
Batch COA and scale-up reproducibility
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